molecular formula C9H11NO5S B13632966 Methyl 2-methoxy-4-sulfamoylbenzoate

Methyl 2-methoxy-4-sulfamoylbenzoate

Cat. No.: B13632966
M. Wt: 245.25 g/mol
InChI Key: SJTSEZSANLRRPU-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-sulfamoylbenzoate is a synthetic aromatic ester derivative characterized by a benzoate backbone substituted with a methoxy group at the 2-position and a sulfamoyl group at the 4-position. It serves as a precursor in synthesizing hydrazide derivatives, as demonstrated in its reaction with hydrazine hydrate to form 4-(aminosulfonyl)-2-methoxybenzohydrazide . Its structure (C₉H₁₁NO₅S) combines ester and sulfonamide functionalities, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-methoxy-4-sulfamoylbenzoate

InChI

InChI=1S/C9H11NO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)

InChI Key

SJTSEZSANLRRPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Method from Chinese Patent CN105439915A (2015)

This patent describes a direct synthesis of methyl 2-methoxy-5-sulfamoylbenzoate via reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate catalyzed by cuprous bromide in THF.

Parameter Details
Reactants molar ratio 2-methoxy-5-chlorobenzoate methyl ester: sodium aminosulfinate = 1 : 1.05–1.2
Catalyst Cuprous bromide (CuBr), molar ratio to ester: 0.05–0.1
Solvent Tetrahydrofuran (THF)
Temperature 45–60 °C
Reaction time 10–14 hours
Work-up Activated carbon decoloration, filtration, reduced-pressure concentration, vacuum drying at 60 °C
Yield 94.5–96.55%
Product purity (HPLC) 99.5–99.7%

Example from Embodiment 1:

  • 50 g (0.25 mol) 2-methoxy-5-chlorobenzoic acid methyl ester
  • 31 g (0.3 mol) sodium aminosulfinate
  • 1.8 g (0.0125 mol) CuBr
  • 300 g THF
  • Reaction at 60 °C for 12 hours
  • Yield: 94.5%, purity 99.51% (HPLC)

The process involves refluxing in a 1000 mL flask, followed by filtration and vacuum drying to obtain white crystalline product.

Method from Chinese Patent CN105646295A (2015)

This patent outlines a similar method with slightly broader temperature (40–65 °C) and reaction time (8–16 hours) ranges, emphasizing environmental friendliness and high yield.

Parameter Details
Reactants molar ratio 2-methoxy-5-chlorobenzoic acid methyl ester : sodium aminosulfinate = 1 : 1–1.1
Catalyst Not explicitly specified but generally CuBr or similar
Solvent THF
Temperature 40–65 °C
Reaction time 8–16 hours
Work-up Activated carbon decoloration, filtration, vacuum concentration, vacuum drying at 60 °C
Yield High (comparable to above)
Environmental impact No generation of three wastes (waste gas, water, residue) except small activated carbon residue

This method confirms the reproducibility and scalability of the direct substitution approach with minimal environmental footprint.

Reaction Mechanism and Catalysis

The reaction proceeds via nucleophilic aromatic substitution where the sodium aminosulfinate attacks the aromatic ring bearing the chlorine substituent, facilitated by CuBr which acts as a catalyst to enhance the substitution efficiency.

  • CuBr likely coordinates with the aryl chloride, activating it towards nucleophilic attack.
  • The reaction is performed under reflux or controlled heating to maintain optimal kinetics.
  • The solvent THF or DMSO stabilizes reactants and intermediates.

Regioselectivity is generally high, favoring substitution at the halogen site without significant side reactions.

Analytical and Purity Data

High-performance liquid chromatography (HPLC) is the standard method for purity assessment, typically using a mobile phase of water and methanol (7:2 ratio), detection at 240 nm wavelength, flow rate 1.0 mL/min, and sample injection volume of 5 μL.

Embodiment Yield (%) Purity (%) (HPLC) Reaction Temp (°C) Reaction Time (h)
1 94.5 99.51 60 12
2 95.1 99.66 45 14
3 96.6 99.51 50 10

These data demonstrate consistently high yields and purity across varying conditions, confirming the robustness of the method.

Advantages of Modern Preparation Methods

  • Shortened synthetic route: Direct substitution reduces steps compared to traditional chlorosulfonation and amination.
  • High yield and purity: Yield above 90% with purity near 99.5% by HPLC.
  • Environmental friendliness: Minimal generation of waste gases, waste water, and solid residues except small activated carbon residues.
  • Scalability: Suitable for large-scale industrial production due to process simplicity and environmental compliance.
  • Cost-effectiveness: Reduced raw material consumption and waste treatment costs.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Notes
Starting material 2-methoxy-4- or 5-chlorobenzoic acid methyl ester Position 4 or 5 halogen substitution
Nucleophile Sodium aminosulfinate (NaSO2NH2) Slight molar excess (1.05–1.2 equiv)
Catalyst Cuprous bromide (CuBr) 0.05–0.1 molar ratio to ester
Solvent Tetrahydrofuran (THF) or DMSO THF preferred for industrial scale
Temperature 40–65 °C Controlled reflux or heating
Reaction time 8–16 hours Longer times at lower temps
Work-up Activated carbon, filtration, vacuum concentration and drying Removes catalyst, by-products, and color
Yield 94.5–96.6% High yield consistent across conditions
Purity (HPLC) ≥99.5% High purity for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and sulfamoyl groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Methyl 2-methoxy-4-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets. In the case of its use as a drug intermediate, the compound undergoes further chemical transformations to produce active pharmaceutical ingredients. These ingredients then interact with biological targets, such as receptors or enzymes, to exert their therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Structure Highlights Key Applications Reference
This compound Aromatic, 2-methoxy, 4-sulfamoyl Pharmaceutical synthesis
Metsulfuron methyl ester Triazine-linked sulfonamide Herbicide
Sandaracopimaric acid methyl ester Diterpenoid backbone Plant resin studies
Methyl palmitate C16 fatty acid ester Lipid metabolism
Methyl shikimate Cyclohexene carboxylic acid ester Biochemical intermediate
Table 2: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
This compound C₉H₁₁NO₅S 245.25 1.2
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 0.8
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 5.3
Methyl palmitate C₁₇H₃₄O₂ 270.45 7.2
Methyl shikimate C₈H₁₂O₅ 188.18 -0.5

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-methoxy-4-sulfamoylbenzoate, and how are reaction conditions optimized?

A one-pot synthesis approach involves reacting this compound with hydrazine hydrate in ethanol under reflux for 2 hours. Key parameters include maintaining a 1:2 molar ratio of the starting material to hydrazine hydrate and ensuring controlled reflux conditions to minimize side reactions. Post-reaction purification involves cooling, dilution with water, and crystallization to isolate the product . Optimization focuses on adjusting reaction time, temperature, and stoichiometry to improve yield (>75%) and purity (>95%).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the methoxy (-OCH3_3), sulfamoyl (-SO2_2NH2_2), and ester (-COOCH3_3) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm.
  • IR Spectroscopy : Key peaks include ester C=O (~1700 cm1^{-1}), sulfamoyl S=O asymmetric/symmetric stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}), and aromatic C-O (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 260.04 (calculated for C9_9H11_{11}NO5_5S) .

Q. What purification methods ensure high purity of this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures (1:3 v/v) yields crystalline products with >98% purity. Purity is validated via HPLC using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can competing side reactions be minimized during derivatization of this compound?

Competing oxidation or hydrolysis of the sulfamoyl group is mitigated by:

  • Using anhydrous solvents (e.g., dry DMF or THF) under inert atmospheres (N2_2/Ar).
  • Controlling pH (<7) during reactions involving nucleophiles to prevent deprotonation of the sulfamoyl NH2_2 group.
  • Employing low temperatures (0–5°C) for electrophilic substitutions to reduce unwanted byproducts .

Q. What computational and experimental strategies elucidate the biological targets of this compound?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinity to enzymes like carbonic anhydrase or tyrosine kinases, leveraging the sulfamoyl group’s known role as a zinc-binding motif.
  • In Vitro Assays : Enzyme inhibition studies (e.g., fluorometric assays for IC50_{50} determination) validate interactions. For example, derivatives show IC50_{50} values <10 µM against cancer-associated kinases .

Q. How does the electronic effect of the sulfamoyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

The sulfamoyl group acts as a strong electron-withdrawing group, activating the aromatic ring at the para position. This facilitates NAS at the 4-methoxy position, enabling regioselective synthesis of derivatives. Kinetic studies (via 19^{19}F NMR with fluorinated analogs) reveal a Hammett substituent constant (σ) of +0.93, confirming its strong electron-withdrawing nature .

Contradictions and Resolutions

  • Sulfamoyl Reactivity : suggests stability under acidic conditions, while highlights sensitivity to base. Resolution: Use pH-controlled environments (pH 5–7) during derivatization to balance reactivity and stability .
  • Biological Activity : While some studies propose anticancer potential (), others focus on enzyme inhibition (). Further in vivo studies are required to reconcile these findings.

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